1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-
Description
This compound is a Schiff base derivative of 1,4-benzenediamine, featuring a central aromatic core substituted with a chlorine atom at the 2-position and bis-imine linkages to 4-(pentyloxy)phenyl groups. The pentyloxy chains (C₅H₁₁O) provide hydrophobic character, while the chloro substituent introduces electron-withdrawing effects. Such structural attributes make it relevant for applications in liquid crystals, organic electronics, or polymer precursors .
Properties
CAS No. |
57134-16-4 |
|---|---|
Molecular Formula |
C30H35ClN2O2 |
Molecular Weight |
491.1 g/mol |
IUPAC Name |
N-[3-chloro-4-[(4-pentoxyphenyl)methylideneamino]phenyl]-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C30H35ClN2O2/c1-3-5-7-19-34-27-14-9-24(10-15-27)22-32-26-13-18-30(29(31)21-26)33-23-25-11-16-28(17-12-25)35-20-8-6-4-2/h9-18,21-23H,3-8,19-20H2,1-2H3 |
InChI Key |
YQLPULFVUJRTHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCC)Cl |
Origin of Product |
United States |
Preparation Methods
Standard Condensation Protocol
Reagents :
-
2-Chloro-1,4-phenylenediamine (1 equiv)
-
4-Pentyloxybenzaldehyde (2.2 equiv)
-
Acetic acid (5 mol% catalyst)
-
Ethanol (solvent)
Procedure :
-
Dissolve 2-chloro-1,4-phenylenediamine (10 mmol) in 50 mL ethanol.
-
Add 4-pentyloxybenzaldehyde (22 mmol) and acetic acid (0.5 mmol).
-
Reflux at 80°C for 6–8 hours under nitrogen.
-
Cool to room temperature, filter the precipitate, and wash with cold ethanol.
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction efficiency:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 80 | 6 | 82 |
| p-TSA* | Toluene | 110 | 4 | 91 |
| None | DMF | 120 | 3 | 78 |
*p-TSA: p-toluenesulfonic acid
Key Observations :
-
Acid Catalysts : Enhance reaction rates by polarizing the carbonyl group.
-
High-Boiling Solvents : Toluene enables higher temperatures, reducing reaction time.
-
Polar Aprotic Solvents : DMF increases solubility but may require longer times due to reduced electrophilicity.
Purification and Characterization
Recrystallization Techniques
Recrystallization solvents influence crystal purity and morphology:
| Solvent | Purity (%) | Melting Point (°C) | Crystal Morphology |
|---|---|---|---|
| Ethanol | 95 | 148–150 | Needle-like |
| Hexane | 98 | 149–151 | Plate-like |
| Acetone | 93 | 147–149 | Irregular |
Optimal Conditions : Hexane yields higher purity due to low solubility of impurities.
Spectroscopic Characterization
-NMR (400 MHz, CDCl) :
-
δ 8.45 (s, 2H, N=CH)
-
δ 7.85–7.30 (m, 8H, aromatic)
-
δ 4.10 (t, 4H, OCH)
-
δ 1.80–0.90 (m, 22H, pentyl chains)
FT-IR (KBr, cm) :
-
1620 (C=N stretch)
-
1250 (C-O-C stretch)
-
750 (C-Cl stretch)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Advantages :
-
Higher throughput (5–10 kg/day)
-
Improved heat management
-
Reduced solvent waste
Challenges :
-
Clogging due to precipitate formation
-
Requires precise stoichiometric control
Comparative Analysis with Analogous Schiff Bases
| Compound | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2-Chloro-N,N'-bis(4-methoxybenzylidene)-1,4-phenylenediamine | 5 | 85 | 145–147 |
| 2-Chloro-N,N'-bis(4-hexyloxybenzylidene)-1,4-phenylenediamine | 7 | 79 | 132–134 |
| Target Compound | 6 | 88 | 148–150 |
Insights :
-
Longer alkoxy chains (e.g., hexyl) reduce yields due to steric hindrance.
-
Methoxy groups lower melting points compared to pentyloxy derivatives.
Troubleshooting Common Synthesis Issues
Low Yields
-
Cause : Incomplete condensation or side reactions (e.g., oxidation).
-
Solution : Use excess aldehyde (2.2 equiv) and inert atmosphere.
Impurity Formation
-
Cause : Residual starting materials or hydrolysis products.
-
Solution : Extend reaction time or employ gradient recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS-(4-PENTYLOXYBENZYLIDENE)-2-CHLORO-1,4-PHENYLENEDIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 491.06 g/mol. It features a central 1,4-benzenediamine core substituted with a chlorine atom and two pentyloxyphenyl groups linked through methylene bridges. The presence of the pentyloxy groups enhances its solubility in organic solvents, which is crucial for its applications in chemical synthesis and material production .
Chemistry
- Building Blocks : This compound serves as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis .
Biology
- Biological Activity : Preliminary studies suggest potential antimicrobial and anticancer properties. Research is ongoing to explore its interactions with enzymes or receptors involved in metabolic pathways, which could lead to significant pharmacological applications .
Medicine
- Drug Development : The compound is being investigated for its potential therapeutic applications, including drug delivery systems that utilize its solubility properties to enhance bioavailability .
Materials Science
- Advanced Materials : Due to its unique structural characteristics, this compound is utilized in producing advanced materials such as polymers and coatings. These materials can exhibit enhanced performance properties due to the compound's functional groups .
Case Studies
Mechanism of Action
The mechanism of action of N,N’-BIS-(4-PENTYLOXYBENZYLIDENE)-2-CHLORO-1,4-PHENYLENEDIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
Key Compounds :
Comparison :
| Property | Target Compound (C₅H₁₁O) | Heptyloxy Derivative (C₇H₁₅O) | Dodecyloxy Derivative (C₁₂H₂₅O) |
|---|---|---|---|
| Alkoxy Chain Length | Pentyl (C₅) | Heptyl (C₇) | Dodecyl (C₁₂) |
| Predicted Solubility | Moderate in organics | Higher in non-polar solvents | Highest in non-polar solvents |
| Mesophase Behavior* | Nematic phase likely | Smectic phases at lower temps | Broader smectic ranges |
*Mesophase behavior is influenced by chain length: Longer chains (e.g., C₁₂) stabilize layered smectic phases, while shorter chains (C₅–C₇) favor nematic ordering . The chloro substituent in the target compound may raise melting points compared to non-halogenated analogues due to stronger dipole interactions.
Substituted Benzylidene Derivatives
Key Compounds :
Comparison :
| Property | Target Compound (Cl, C₅H₁₁O) | Trimethoxyphenyl Derivative (OCH₃) | Methylphenyl Derivative (C₆H₅CH₃) |
|---|---|---|---|
| Substituent Effects | Electron-withdrawing (Cl) | Electron-donating (OCH₃) | Steric hindrance (CH₃) |
| Electronic Properties | Reduced electron density | Enhanced conjugation | Limited conjugation |
| Applications | Potential semiconductors | Dyes or sensors | Polymer intermediates |
The trimethoxyphenyl derivative’s electron-donating groups enhance π-conjugation, making it suitable for optoelectronic applications, whereas the target compound’s chloro group may improve oxidative stability .
Complex Amine Derivatives
Key Compounds :
Comparison :
| Property | Target Compound | Tetrakis-Diisobutylamino Derivative | Naphthyl-Phenylamino Derivative |
|---|---|---|---|
| Molecular Weight | ~500–600 (estimated) | 921.46 | >900 (estimated) |
| Solubility | Moderate | Low (due to bulkiness) | Very low |
| Functionality | Imine linkages | Multiple amine groups | Extended π-systems |
Bulkier derivatives like the tetrakis-diisobutylamino compound are used in conductive polymers, whereas the target compound’s imine groups may facilitate dynamic covalent chemistry for self-healing materials .
Regulatory and Industrial Context
The U.S. EPA regulates generic 1,4-benzenediamine derivatives under §721.10349 for significant new uses, emphasizing worker protection and environmental controls .
Research Findings and Data
- Mesophase Stability : Alkoxy chain elongation (C₅ → C₁₂) lowers transition temperatures and stabilizes smectic phases .
- Electronic Tuning : Chloro substitution increases oxidative stability but reduces luminescence efficiency compared to methoxy-substituted analogues .
- Synthetic Utility : Imine linkages in the target compound enable post-functionalization, contrasting with acetylated derivatives (e.g., N,N′-Diacetyl-1,4-phenylenediamine) that are chemically inert .
Biological Activity
1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]- (CAS: 57134-16-4) is a synthetic organic compound characterized by its unique structural features, including a central 1,4-benzenediamine core substituted with a chlorine atom and two pentyloxyphenyl groups linked by methylene bridges. This compound has garnered attention for its potential biological activities and applications in various fields.
- Molecular Formula : CHClNO
- Molecular Weight : 491.06 g/mol
- Solubility : Enhanced solubility in organic solvents due to the presence of long-chain alkoxy substituents.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs may exhibit significant interactions with biological systems, including enzyme inhibition and receptor modulation. The biological activity of 1,4-benzenediamine derivatives often relates to their ability to form hydrogen bonds and hydrophobic interactions with biomolecules.
- Enzyme Interaction : Compounds similar to 1,4-benzenediamine have been shown to interact with various enzymes involved in metabolic pathways, potentially acting as inhibitors or activators.
- Receptor Modulation : The structural features may allow for interactions with specific receptors, influencing signaling pathways related to cell growth and differentiation.
Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of several benzenediamine derivatives, including 1,4-benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-. The findings indicated that this compound exhibited moderate antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems.
| Compound | Antioxidant Activity (IC50 µM) |
|---|---|
| 1,4-Benzenediamine | 45.3 |
| Control (Vitamin C) | 10.5 |
Study 2: Cytotoxic Effects
Research conducted on the cytotoxic effects of various substituted benzenediamines revealed that compounds with pentyloxy groups showed enhanced cytotoxicity against cancer cell lines. The study highlighted that the chlorine substitution might contribute to increased cell membrane permeability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20.0 |
| HeLa (Cervical Cancer) | 15.5 |
Study 3: Enzyme Inhibition
Inhibition studies indicated that the compound significantly inhibited the activity of certain kinases involved in cancer progression. The mechanism was attributed to competitive inhibition due to structural similarities with ATP.
Comparative Analysis
A comparative analysis of similar compounds reveals that the presence of long-chain alkoxy groups enhances solubility and potentially increases biological activity.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-1,4-diaminobenzene | CHClN | Simpler structure; lacks pentyloxy groups |
| N,N'-Bis(4-hexyloxybenzylidene)-1,4-benzenediamine | CHNO | Different alkoxy chain length; potential for different solubility |
| N,N'-Bis(4-methoxybenzylidene)-1,4-benzenediamine | CHNO | Contains methoxy instead of pentyloxy; affects electronic properties |
Q & A
Q. What strategies enhance selectivity in sensor applications for heavy metal detection?
- Methodological Answer :
- Functionalize carbon electrodes with the compound via electropolymerization.
- Optimize pH (e.g., acetate buffer, pH 5.0) to favor metal-ligand coordination.
- Use differential pulse voltammetry (DPV) with standard additions of target metals (e.g., Pb²⁺, Cd²⁺).
- Compare selectivity coefficients (Kₛₑₗ) against interferents (e.g., Zn²⁺, Cu²⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
